3-(Sulfanylmethyl)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Organosulfur Chemistry
3-(Sulfanylmethyl)benzonitrile (B6259286), also known as 3-(mercaptomethyl)benzonitrile, is a bifunctional molecule. nih.gov Structurally, it consists of a benzene (B151609) ring substituted with a nitrile group (-C≡N) and a sulfanylmethyl group (-CH₂SH). This places it within two significant classes of organic compounds: benzonitriles and organosulfur compounds.
Benzonitriles are compounds that contain a cyano (-C≡N) group attached to a benzene ring. The nitrile group is a powerful electron-withdrawing group, influencing the electronic properties of the aromatic ring. It is a common functional group in many synthetic and naturally occurring molecules and serves as a versatile precursor in organic synthesis. clockss.org
Organosulfur chemistry is the study of organic compounds containing sulfur. wikipedia.org These compounds are widespread in nature, found in amino acids like cysteine and methionine, and are integral to many life-saving antibiotics. wikipedia.org The sulfanyl (B85325) group (-SH), also known as a thiol or mercapto group, is the sulfur analog of an alcohol's hydroxyl group. It is known for its nucleophilicity and its ability to form disulfide bonds, which are crucial for protein structure. wikipedia.org The presence of both the benzonitrile and the sulfanylmethyl functionalities in one molecule provides multiple reactive sites for chemical transformations.
Below are the chemical properties of this compound. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)C#N)CS |
| InChI Key | JLVKKIGPBPSOPN-UHFFFAOYSA-N |
| CAS Number | 97136-91-9 |
Rationale for Scientific Inquiry into this compound Structures and Analogues
The scientific rationale for investigating this compound and its related structures is primarily rooted in medicinal chemistry and drug design. nih.govontosight.ai The molecule itself is not typically the final active agent but rather a crucial building block or fragment used in the synthesis of larger, more complex molecules with potential therapeutic value. nih.govlongdom.org
The key motivations for this research include:
Structure-Activity Relationship (SAR) Studies: The sulfanylmethylbenzonitrile moiety is incorporated into various molecular scaffolds to probe how its structural features affect biological activity. nih.govontosight.ai By modifying this part of a larger molecule, chemists can understand its contribution to binding with biological targets like enzymes and receptors. nih.govontosight.ai
Enzyme Inhibition: A significant area of research involves using this fragment to design enzyme inhibitors. For example, derivatives incorporating the this compound motif have been synthesized and studied as potent and selective inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govlongdom.org This enzyme is implicated in the progression of Alzheimer's disease, making its inhibitors potential therapeutic agents. nih.govajrconline.org
Versatile Chemical Handle: The sulfanylmethyl group provides a reactive handle for attaching the benzonitrile unit to other molecular cores, often heterocyclic systems like oxadiazoles, triazoles, or benzimidazoles. nih.govontosight.airesearchgate.net This versatility allows for the creation of diverse chemical libraries for screening against various diseases. ontosight.aiontosight.ai
Scope and Significance of Academic Research on Sulfanylmethylbenzonitrile Motifs
Academic and industrial research on the sulfanylmethylbenzonitrile motif is broad, focusing on its integration into larger molecular frameworks to generate novel compounds with specific biological activities. The significance of this research lies in its contribution to the development of new potential therapeutic agents.
The scope of research includes the design, synthesis, and biological evaluation of compounds where the sulfanylmethylbenzonitrile group is attached to a variety of heterocyclic cores. These studies aim to discover new treatments for a range of conditions. For instance, research has shown that attaching this motif to a 1,3,4-oxadiazole (B1194373) ring can yield potent inhibitors of GSK-3β, relevant for Alzheimer's research. nih.govlongdom.orgajrconline.org Similarly, its incorporation into benzimidazole (B57391) and triazole systems is explored for creating coordination polymers and other biologically active molecules. ontosight.airesearchgate.net
The following table summarizes selected research on analogues that utilize the sulfanylmethylbenzonitrile structural motif.
| Core Heterocyclic System | Resulting Compound Class | Investigated Application/Target |
| 1,3,4-Oxadiazole | 3-[({5-[1-(4-Methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazolyl}sulfanyl)methyl]benzonitrile derivatives | Glycogen Synthase Kinase-3β (GSK-3β) inhibition for potential anti-Alzheimer's activity. nih.govlongdom.orgajrconline.org |
| 1,3-Benzothiazole | 3-(1,3-benzothiazol-2-ylsulfanylmethyl)benzonitrile | Studied for potential biological activities common to benzothiazole-containing compounds. ontosight.ai |
| 1H-Benzimidazole | 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile | Designed as a ligand for the formation of supramolecular complexes and coordination polymers. researchgate.net |
| 1,2,4-Triazole | 2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile | Synthesized for its potential biological activities in medicinal chemistry. ontosight.ai |
This body of work highlights the importance of the sulfanylmethylbenzonitrile fragment as a key component in the modern drug discovery process, enabling the exploration of new chemical space and the development of molecules with tailored biological functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(sulfanylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVKKIGPBPSOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Sulfanylmethyl Benzonitrile and Its Derivatives
Strategies for Introducing the Sulfanylmethyl Moiety
The formation of the C-S bond and the introduction of the thiol functionality are critical steps in the synthesis of 3-(Sulfanylmethyl)benzonitrile (B6259286). Chemists employ several strategic approaches to construct this moiety, primarily involving the reaction of electrophilic benzyl (B1604629) compounds with sulfur-based nucleophiles.
Nucleophilic Substitution Reactions with Halomethylbenzonitriles
A primary and direct method for synthesizing this compound involves the nucleophilic substitution of a halide from a 3-(halomethyl)benzonitrile precursor. The chloromethyl or bromomethyl derivatives serve as potent electrophiles, readily reacting with various sulfur nucleophiles. This dual reactivity makes them valuable starting materials for introducing the 2-cyanobenzyl group into different molecular structures.
The reaction typically proceeds via an SN2 mechanism, where a sulfur-containing nucleophile attacks the benzylic carbon, displacing the halide. Common sulfur nucleophiles for this purpose include sodium hydrosulfide (B80085) (NaSH) for direct thiol formation, or thiourea (B124793) followed by hydrolysis to unmask the thiol. The versatility of this approach allows for the creation of not just the target thiol but also a range of thioether derivatives by selecting different sulfur nucleophiles.
Table 1: Examples of Nucleophilic Substitution for Sulfanylmethyl Group Introduction
| Electrophile | Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|---|
| 3-(Chloromethyl)benzonitrile | Sodium Hydrosulfide (NaSH) | Polar aprotic solvent (e.g., DMF, DMSO) | This compound |
| 3-(Bromomethyl)benzonitrile | Thiourea | 1. Ethanol, reflux; 2. NaOH(aq), heat | This compound |
This table presents generalized reaction schemes based on common organic synthesis principles.
Thioetherification Approaches for Sulfanyl (B85325) Linkage Formation
Thioetherification represents a broader category of reactions for creating a carbon-sulfur bond, which can subsequently be cleaved if the free thiol is the desired product. This can involve reacting 2-halobenzonitriles with disodium (B8443419) sulfide (B99878) and then with chloromethyl sulfides to create intermediates that can be further modified. clockss.org For instance, the synthesis of 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles has been demonstrated as a route to more complex heterocyclic systems. clockss.org
These methods offer flexibility in building molecular complexity. A thioether linkage can act as a stable protecting group for the thiol, which can be deprotected in a later synthetic step. This strategy is valuable when other functional groups in the molecule are sensitive to the conditions required for direct thiol formation.
Intramolecular Cyclization Precursors and Reactions
An indirect yet powerful strategy for forming related structures involves intramolecular cyclization. In this approach, a precursor molecule containing both a nucleophilic sulfur and an electrophilic center elsewhere in the structure is designed to react with itself, forming a ring. For example, 2-{[(alkylsulfanyl)methyl]sulfanyl}benzonitriles can be cyclized to form 2-(alkylsulfanyl)benzo[b]thiophen-3-amines through lithiation with lithium diisopropylamide (LDA), where the carbanion formed attacks the nitrile carbon. clockss.org
While not a direct route to this compound itself, the principles of intramolecular cyclization are crucial in the synthesis of complex derivatives and fused heterocyclic systems where the sulfanylmethylbenzonitrile scaffold is a key structural component. These reactions demonstrate how the interplay between the nitrile and a sulfur-containing side chain can be exploited to build intricate molecular architectures.
Synthesis of Benzonitrile (B105546) Core Precursors
The synthesis of the benzonitrile core is a fundamental prerequisite for the subsequent introduction of the sulfanylmethyl group. Established industrial and laboratory methods are used to produce aromatic nitriles from readily available starting materials.
Ammoxidation Routes for Aromatic Nitriles
Ammoxidation is a major industrial process for the production of aromatic nitriles from alkyl-substituted aromatic compounds. medcraveonline.com The process involves the vapor-phase reaction of the alkylbenzene (e.g., m-tolunitrile) with ammonia (B1221849) and oxygen over a heterogeneous catalyst at elevated temperatures. medcraveonline.comscirp.org
Mixed transition metal oxides, often containing vanadium and antimony, are typically used as catalysts. medcraveonline.comscirp.org This method is highly efficient for large-scale production, converting the methyl group directly into a nitrile functionality in a single step. The reaction is highly selective, though side reactions such as oxidation to carbon dioxide can occur. scirp.org Recent advances have focused on developing novel catalysts, such as transition metal oxide clusters within zeolite pores, to improve selectivity and efficiency, even at higher reactant concentrations. medcraveonline.com
Table 2: Ammoxidation of Toluene Derivatives
| Substrate | Catalyst | Temperature Range | Product | Selectivity |
|---|---|---|---|---|
| Toluene | Mixed Transition Metal Oxides | 703 K | Benzonitrile | Up to 99% medcraveonline.com |
Dehydration of Benzaldehyde (B42025) Oximes and Benzamides
In a laboratory setting, the dehydration of benzamides and benzaldehyde oximes is a common and reliable method for synthesizing benzonitriles. thieme-connect.dersc.org This approach involves the elimination of a molecule of water from the precursor to form the cyano group. rsc.org
A wide variety of dehydrating agents and catalytic systems can be employed for this transformation. rsc.org For benzamides, reagents like phosphorus pentoxide, thionyl chloride, or trifluoroacetic anhydride (B1165640) are effective. The dehydration of benzaldehyde oximes can be achieved under milder, neutral conditions using catalysts such as 3Å molecular sieves under flash vacuum pyrolysis, which is particularly suitable for sensitive molecules. thieme-connect.de These methods are versatile and applicable to a broad range of aromatic and heterocyclic substrates, allowing for the synthesis of specifically substituted benzonitriles required for subsequent reactions. thieme-connect.deresearchgate.net
Palladium-Catalyzed Cyanation and Related Methods (e.g., Rosenmund–von Braun Reaction Variants)
The introduction of a nitrile group onto an aromatic ring is a cornerstone of modern organic synthesis, with palladium-catalyzed cyanation being a prominent method. nih.govrsc.org This approach offers an efficient route to benzonitriles from aryl halides (Ar-X, where X = I, Br, Cl) and triflates (OTf). nih.gov The versatility of these reactions allows for a broad tolerance of functional groups, proceeding under milder conditions than traditional methods. nih.gov
Historically, the synthesis of aryl nitriles was dominated by the Sandmeyer reaction, involving the diazotization of anilines, and the Rosenmund–von Braun reaction. The latter traditionally requires heating an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. nih.govwikipedia.org While effective, these conditions can be harsh and incompatible with sensitive substrates. thieme-connect.de
Modern advancements have led to the development of more refined catalyst systems for both palladium- and copper-mediated cyanations. For palladium-catalyzed reactions, a significant challenge has been the deactivation of the catalyst by the cyanide ion, which can poison the active catalytic species. nih.govresearchgate.net Research has focused on developing robust ligands and catalyst precursors to overcome this issue, enabling the efficient cyanation of even less reactive aryl chlorides. nih.gov
In the context of the Rosenmund–von Braun reaction, modifications have been introduced to improve its applicability. For instance, the use of L-proline as an additive has been shown to promote the cyanation of aryl bromides and iodides at significantly lower temperatures (80–120 °C), enhancing its functional group compatibility. thieme-connect.de
Table 1: Comparison of Cyanation Methodologies
| Method | Typical Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | Aryl halide/triflate, Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Mild to moderate temperatures | High functional group tolerance, applicable to aryl chlorides | Catalyst poisoning by cyanide, ligand sensitivity |
| Rosenmund–von Braun Reaction | Aryl halide, CuCN | High temperatures (150–250 °C) | Operationally simple, cost-effective | Harsh conditions, limited substrate scope |
| Modified Rosenmund–von Braun | Aryl halide, CuCN, L-proline | Lower temperatures (80–120 °C) | Milder conditions, improved functional group compatibility | Requires additive |
Pyridine-to-Benzonitrile Ring Transformation Strategies
A novel and indirect approach to constructing the benzonitrile scaffold involves the skeletal editing or ring transformation of pyridine (B92270) derivatives. researchgate.netbris.ac.uk This strategy is particularly valuable in medicinal chemistry for creating bioisosteric replacements, where a pyridine ring is converted into a similarly polarized benzonitrile ring. researchgate.net
One such method involves a three-step protocol:
N-oxidation of the starting pyridine.
Photochemical deconstruction of the pyridine N-oxide in the presence of an amine. This step opens the ring to form a nitrile-containing butadiene intermediate.
Diels–Alder cycloaddition of the butadiene intermediate with an alkyne or alkene to construct the new benzonitrile ring. researchgate.netbris.ac.uk
This synthetic tactic provides a powerful retrosynthetic disconnection, enabling the preparation of complex benzonitriles from readily available pyridine starting materials. researchgate.net The transformation effectively replaces the nitrogen atom of the pyridine ring with a "C-CN" unit. researchgate.net
Advanced Synthetic Approaches for Substituted Sulfanylmethylbenzonitriles
The synthesis of more complex derivatives of sulfanylmethylbenzonitrile often requires advanced strategies that can build molecular complexity in a controlled and efficient manner.
Cascade Reactions and Multicomponent Cyclizations
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach is highly efficient as multiple bonds are formed in a single operation without isolating intermediates. nih.gov For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles can lead to the formation of complex heterocyclic systems like isoindolin-1-ones under mild, base-promoted conditions. nih.gov While not a direct synthesis of the sulfanylmethylbenzonitrile backbone, this illustrates how the nitrile group can direct complex cyclizations.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, offer another powerful tool. The nitrile functionality is a key participant in many MCRs, such as those used to generate highly substituted tetrazole rings from nitriles, azides, and other components. nih.gov A hypothetical MCR to access a substituted sulfanylmethylbenzonitrile could involve a starting material containing the sulfanylmethyl group, a nitrile source, and other reactants to build the desired molecular framework.
Organometallic-Mediated Reactions (e.g., Lithiation followed by Nitrile Addition)
Organometallic reagents are fundamental tools in organic synthesis for forming carbon-carbon bonds. mt.com In organometallic compounds, such as organolithium or organomagnesium (Grignard) reagents, the carbon atom bonded to the metal is nucleophilic due to the lower electronegativity of the metal. mt.com
A plausible route to a substituted this compound using this chemistry would involve the directed ortho-metalation of a protected sulfanylmethylbenzene derivative. The reaction sequence could be:
Protection of the sulfanyl (thiol) group to prevent interference with the organometallic reagent.
Deprotonation (lithiation) of the aromatic ring at a position ortho to the directing group using a strong base like n-butyllithium.
Reaction of the resulting aryllithium intermediate with a suitable electrophilic cyanide source (a process of nitrile addition) to install the cyano group.
Deprotection of the sulfanyl group to yield the final product.
This method offers precise control over the position of the nitrile group relative to the existing sulfanylmethyl substituent.
Cyclotrimerization of Thiophenylbenzonitrile Derivatives
The cyclotrimerization of nitriles is a reaction that forms 1,3,5-triazine (B166579) rings. While this reaction consumes the nitrile group, it represents an important transformation of benzonitrile derivatives. Recent studies have shown that low-valent titanium species, generated from precursors like TiCl₄(thf)₂ and magnesium, can effectively catalyze the cyclotrimerization of various benzonitriles. researchgate.net
Applying this methodology to a thiophenylbenzonitrile derivative, such as 3-(phenylsulfanyl)benzonitrile, would result in the formation of a 2,4,6-tris(3-phenylsulfanylphenyl)-1,3,5-triazine. This reaction demonstrates a method for assembling complex, symmetrical molecules from simpler benzonitrile building blocks. The process is robust and can be performed on a gram scale, with the triazine products often isolated simply by recrystallization. researchgate.net
Table 2: Advanced Synthetic Approaches
| Approach | Key Transformation | Typical Reagents/Conditions | Application |
|---|---|---|---|
| Cascade Reactions | Multiple bond formations in one pot | Base or metal catalyst, functionalized benzonitriles | Synthesis of complex heterocyclic structures from benzonitrile precursors. nih.gov |
| Organometallic Reactions | C-C bond formation via nucleophilic carbon | Organolithium/Grignard reagents, electrophilic cyanide source | Regioselective introduction of the nitrile group onto the aromatic ring. |
| Cyclotrimerization | Formation of a 1,3,5-triazine ring | Benzonitrile derivatives, TiCl₄/Mg catalyst system, 150 °C | Synthesis of symmetrical triazines from benzonitrile building blocks. researchgate.net |
Chemical Reactivity and Transformations of 3 Sulfanylmethyl Benzonitrile
Reactions Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for numerous synthetic transformations. libretexts.org
The nitrile group of 3-(Sulfanylmethyl)benzonitrile (B6259286) can be hydrolyzed to form a carboxylic acid. This transformation proceeds through an amide intermediate and can be catalyzed by either acid or base. jove.comjove.com
Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid. chemguide.co.ukcommonorganicchemistry.com The nitrogen atom is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack of water. libretexts.orgjove.comlumenlearning.com The resulting intermediate undergoes tautomerization to form an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 3-(Sulfanylmethyl)benzoic acid, and an ammonium (B1175870) ion. jove.comchemistrysteps.com
In base-catalyzed hydrolysis, the nitrile is heated with a solution of a strong base like sodium hydroxide (B78521). chemguide.co.ukcommonorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgjove.comchemistrysteps.com Subsequent protonation by water leads to an amide intermediate, which is further hydrolyzed to the carboxylate salt. chemguide.co.ukchemistrysteps.com Acidification of the final solution is necessary to obtain the free carboxylic acid. chemguide.co.uk
| Reaction Condition | Intermediate | Final Product |
|---|---|---|
| Acid-catalyzed hydrolysis (e.g., HCl, H₂O, heat) | 3-(Sulfanylmethyl)benzamide | 3-(Sulfanylmethyl)benzoic acid |
| Base-catalyzed hydrolysis (e.g., NaOH, H₂O, heat), followed by acidification | 3-(Sulfanylmethyl)benzamide | 3-(Sulfanylmethyl)benzoic acid |
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.org
Primary Amine Formation: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile to a primary amine. libretexts.orglibretexts.orgcommonorganicchemistry.comlibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orgjove.com An initial attack forms an imine anion, which is then further reduced to a dianion. libretexts.orglibretexts.org Subsequent quenching of the reaction with an aqueous workup protonates the dianion to yield the primary amine, (3-(Sulfanylmethyl)phenyl)methanamine. libretexts.orgjove.com
Catalytic hydrogenation is another effective method for the synthesis of primary amines from nitriles. wikipedia.org This process typically utilizes hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.org However, controlling the selectivity can be challenging, as the intermediate imine can react with the product amine to form secondary and tertiary amines as byproducts. wikipedia.orgbme.hu The choice of catalyst and reaction conditions (solvent, pH, temperature, and pressure) are crucial for maximizing the yield of the primary amine. wikipedia.org
Aldehyde Formation: A milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the nitrile to an aldehyde. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.com DIBAL-H delivers a single hydride to the nitrile carbon, forming an imine anion intermediate that is stabilized by coordination to the aluminum species. libretexts.orgwikipedia.org Unlike with LiAlH₄, a second hydride addition does not occur. chemistrysteps.com An aqueous workup then hydrolyzes the intermediate imine to afford 3-(Sulfanylmethyl)benzaldehyde. libretexts.orgwikipedia.orgchemistrysteps.com
| Reducing Agent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | (3-(Sulfanylmethyl)phenyl)methanamine (Primary Amine) |
| Catalytic Hydrogenation (e.g., H₂, Raney Ni) | (3-(Sulfanylmethyl)phenyl)methanamine (Primary Amine) |
| Diisobutylaluminum hydride (DIBAL-H) | 3-(Sulfanylmethyl)benzaldehyde (Aldehyde) |
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the electrophilic carbon of the nitrile group. chemistrysteps.comucalgary.ca This reaction provides a valuable route for the synthesis of ketones. jove.com
The nucleophilic carbon of the organometallic reagent attacks the nitrile carbon, forming a new carbon-carbon bond and generating an intermediate imine anion. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com A key feature of this reaction is that the negatively charged imine intermediate prevents a second nucleophilic addition by another equivalent of the organometallic reagent. chemistrysteps.com Upon aqueous workup, the imine anion is protonated to form an imine, which is then readily hydrolyzed to the corresponding ketone. chemistrysteps.comjove.commasterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 1-(3-(sulfanylmethyl)phenyl)ethan-1-one.
| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (RMgX) | Imine Anion Salt | Ketone (RC(=O)Ar) |
| Organolithium Reagent (RLi) | Imine Anion Salt | Ketone (RC(=O)Ar) |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This transformation is a type of 1,3-dipolar cycloaddition, a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org The reaction involves the addition of an azide (B81097), such as sodium azide in the presence of a Lewis acid or an ammonium salt, to the nitrile. This "click chemistry" approach is highly efficient for the formation of 5-substituted-1H-tetrazoles. researchgate.netnih.govacs.org The resulting product from this compound would be 5-(3-(Sulfanylmethyl)phenyl)-1H-tetrazole.
Reactions Involving the Sulfanylmethyl Moiety
The sulfur atom in the sulfanylmethyl group is in a low oxidation state and is therefore susceptible to oxidation.
The thiol group (-SH) of this compound can be oxidized to various sulfur-containing functional groups, depending on the oxidizing agent and reaction conditions.
Mild oxidation, for instance with solid potassium permanganate (B83412) under solvent-free conditions, can lead to the formation of the corresponding disulfide, 1,2-bis((3-cyanophenyl)methyl)disulfane. tandfonline.com
Stronger oxidizing agents can lead to higher oxidation states of sulfur. For example, treatment with oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the thiol to a sulfonic acid, 3-cyanobenzylsulfonic acid. libretexts.org The mechanism of permanganate oxidation of sulfides is proposed to proceed through a 1,3-dipolar cycloaddition mechanism. uregina.ca
Furthermore, the thiol can be converted into a sulfonyl chloride, 3-cyanobenzylsulfonyl chloride. This can be achieved through oxidative chlorination using reagents such as a combination of N-chlorosuccinimide (NCS) and hydrochloric acid, or hydrogen peroxide and thionyl chloride. organic-chemistry.orgresearchgate.netorganic-chemistry.orgsemanticscholar.org These sulfonyl chlorides are versatile intermediates for the synthesis of sulfonamides and other sulfur-containing compounds. organic-chemistry.org
| Oxidizing Agent/Condition | Product | Oxidation State of Sulfur |
|---|---|---|
| Mild oxidation (e.g., solid KMnO₄) | 1,2-bis((3-cyanophenyl)methyl)disulfane (Disulfide) | -1 |
| Strong oxidation (e.g., H₂O₂, KMnO₄) | 3-cyanobenzylsulfonic acid (Sulfonic Acid) | +6 |
| Oxidative Chlorination (e.g., NCS/HCl, H₂O₂/SOCl₂) | 3-cyanobenzylsulfonyl chloride (Sulfonyl Chloride) | +6 |
Derivatization Strategies and Advanced Functionalization of 3 Sulfanylmethyl Benzonitrile
Introduction of Functional Groups for Modulated Reactivity
The thiol group (-SH) is a key site for derivatization. Its reactivity can be harnessed through several key reactions:
Alkylation: The thiol group can be readily alkylated to form thioethers. This reaction not to only protects the thiol but also introduces a variety of alkyl or aryl substituents, which can alter the steric and electronic properties of the molecule.
Oxidation: The thiol can be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. Each of these oxidation states imparts distinct chemical properties and reactivity to the molecule. For instance, conversion to a sulfonyl chloride (-SO₂Cl) would introduce a highly reactive electrophilic site.
Thiol-Ene "Click" Chemistry: The thiol group can participate in radical-mediated thiol-ene reactions, allowing for the efficient and specific coupling with molecules containing alkene functionalities. This "click" chemistry approach is known for its high yields and tolerance of a wide range of functional groups. nih.govua.ac.beresearchgate.netnih.gov
The nitrile group (-C≡N) also offers avenues for functionalization, although it is generally less reactive than the thiol. It can undergo:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. This transformation introduces new functional groups capable of participating in a different set of chemical reactions.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂), which can then be further functionalized.
The aromatic ring itself can be a site for the introduction of new functional groups through electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. nih.govnih.govchemsociety.org.ngresearchgate.net The position of substitution will be directed by the existing sulfanylmethyl and cyano groups.
Table 1: Potential Derivatization Reactions of 3-(Sulfanylmethyl)benzonitrile (B6259286) and Their Impact on Reactivity
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Change in Reactivity |
| Thiol Alkylation | Alkyl halide, base | Thioether (-S-R) | Decreased nucleophilicity of sulfur, introduction of steric bulk. |
| Thiol Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Sulfonic acid (-SO₃H) | Increased acidity and polarity. |
| Thiol-Ene Reaction | Alkene, photoinitiator | Thioether (-S-R) | Covalent linkage to another molecule with high specificity. nih.govua.ac.beresearchgate.netnih.gov |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) or Amide (-CONH₂) | Introduction of a nucleophilic or acidic functional group. |
| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Primary amine (-CH₂NH₂) | Introduction of a basic and nucleophilic functional group. |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) | Introduction of a strong electron-withdrawing group, deactivating the ring to further substitution. nih.govnih.govchemsociety.org.ngresearchgate.net |
Synthetic Strategies for Creating Bioactive Analogues and Probes
The derivatization strategies outlined above can be employed to synthesize analogues of this compound with potential biological activity or for use as chemical probes.
Bioactive Analogues:
Many bioactive molecules, including enzyme inhibitors, contain thiol or benzonitrile (B105546) moieties. nih.govsapub.orgnih.gov By modifying the structure of this compound, it is possible to design and synthesize novel compounds with targeted biological activities. For example, the thiol group can be designed to interact with the active site of certain enzymes, such as proteases. sapub.orgnih.gov The benzonitrile group, on the other hand, is a common feature in a variety of pharmaceuticals.
A general strategy for creating bioactive analogues involves:
Scaffold Modification: Introducing various substituents onto the benzene (B151609) ring to explore structure-activity relationships (SAR).
Thiol Derivatization: Modifying the thiol group to mimic the side chains of amino acids like cysteine or to act as a coordinating group for metalloenzymes.
Nitrile Modification: Converting the nitrile to other functional groups like amides or carboxylic acids to alter the compound's polarity and hydrogen bonding capabilities.
Chemical Probes:
Fluorescent probes are invaluable tools in chemical biology for visualizing and tracking biological processes. nih.govnih.govresearchgate.netnih.gov Derivatives of this compound can be designed as fluorescent probes by:
Attaching a Fluorophore: The thiol group provides a convenient handle for attaching a fluorescent dye. This can be achieved through reactions such as thiol-maleimide coupling.
Developing "Turn-On" Probes: A probe could be designed where the fluorescence is initially quenched. Upon reaction of the thiol or another reactive group with a specific biological target, a conformational change or chemical transformation could lead to a "turn-on" of the fluorescence signal.
Table 2: Examples of Synthetic Strategies for Bioactive Analogues and Probes
| Strategy | Target Application | Key Synthetic Transformation | Example of Resulting Structure (Hypothetical) |
| Enzyme Inhibitor Synthesis | Protease Inhibition | Alkylation of the thiol with a peptidomimetic fragment. | A derivative with a peptide-like side chain attached to the sulfur atom. |
| Fluorescent Probe Development | Bioimaging | Conjugation of a fluorophore to the thiol group via a maleimide linker. nih.govresearchgate.netnih.gov | The this compound core attached to a fluorescein or rhodamine dye. |
| Metabolic Labeling | Tracking of metabolic pathways | Introduction of a bioorthogonal handle, such as an alkyne or azide (B81097), via the thiol group. | A derivative with a terminal alkyne attached to the sulfur for subsequent "click" chemistry. |
Development of Chemical Ligands and Coordination Complexes for Metal Centers
Both the nitrile and thiol groups of this compound can act as ligands, coordinating to metal centers to form a variety of coordination complexes. nih.govchemsociety.org.ng The nature of the resulting complex will depend on the metal ion, the solvent, and the reaction conditions.
Thiol Coordination: The soft sulfur atom of the thiol group has a high affinity for soft metal ions such as copper(I), silver(I), gold(I), mercury(II), and palladium(II). nih.gov It can coordinate as a neutral thiol or as a deprotonated thiolate, the latter forming stronger bonds.
Nitrile Coordination: The nitrogen atom of the nitrile group can also coordinate to transition metals, although it is generally a weaker ligand than the thiol. ua.ac.be The coordination of the nitrile group can activate it towards nucleophilic attack.
The bifunctional nature of this compound allows it to act as a chelating ligand, where both the sulfur and nitrogen atoms coordinate to the same metal center, forming a stable ring structure. The specific coordination mode will influence the geometry and reactivity of the resulting metal complex.
The synthesis of these complexes typically involves the reaction of this compound with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction to determine their precise three-dimensional structure. nih.gov
Table 3: Potential Coordination Complexes of this compound
| Metal Ion | Potential Coordination Mode | Potential Geometry | Characterization Techniques |
| Palladium(II) | Bidentate (S, N) or Bridging (S) | Square Planar | IR, NMR, X-ray Diffraction nih.gov |
| Copper(I) | Monodentate (S) or Bidentate (S, N) | Linear or Tetrahedral | IR, UV-Vis, X-ray Diffraction |
| Gold(I) | Monodentate (S) | Linear | IR, NMR, X-ray Diffraction |
| Nickel(II) | Bidentate (S, N) | Square Planar or Octahedral | IR, UV-Vis, Magnetic Susceptibility ua.ac.be |
Conjugation and Immobilization Techniques
The reactive thiol group of this compound makes it an excellent candidate for conjugation to biomolecules and for immobilization onto solid supports.
Conjugation to Biomolecules:
The thiol group can be used to covalently attach this compound to proteins, peptides, or other biomolecules. nih.gov This is often achieved through:
Thiol-Maleimide Chemistry: This is a widely used method for specifically conjugating thiols to molecules containing a maleimide group.
Thiol-Disulfide Exchange: The thiol can react with a disulfide bond on a protein to form a new, mixed disulfide linkage.
These conjugation strategies can be used to label proteins with probes derived from this compound or to create bioconjugates with novel properties.
Immobilization on Surfaces:
The thiol group can also be used to immobilize this compound onto a variety of surfaces, including:
Gold Surfaces: Thiols readily form self-assembled monolayers (SAMs) on gold surfaces, providing a well-defined and stable attachment.
Silica (B1680970) Surfaces: Silica surfaces can be functionalized with thiol-reactive groups, allowing for the covalent attachment of this compound.
Polymer Surfaces: Polymers can be synthesized with functional groups that can react with the thiol group, allowing for the creation of functionalized polymer surfaces or polymer-drug conjugates. nih.gov
The immobilization of this compound can be used to create functional materials with applications in areas such as biosensors, catalysis, and drug delivery.
Table 4: Conjugation and Immobilization Techniques
| Technique | Substrate | Key Reaction | Application |
| Thiol-Maleimide Coupling | Proteins, Peptides | Michael addition of the thiol to the maleimide double bond. | Protein labeling, Bioconjugation. nih.gov |
| Self-Assembled Monolayers | Gold nanoparticles or surfaces | Formation of a strong gold-sulfur bond. | Biosensors, Functionalized nanomaterials. |
| Thiol-Ene Click Chemistry | Polymer scaffolds with alkene groups | Radical-mediated addition of the thiol across the double bond. nih.govua.ac.beresearchgate.netnih.gov | Functionalized polymers, Hydrogels. |
| Surface Grafting | Silica or other oxide surfaces | Reaction with surface-tethered electrophiles. | Modified stationary phases for chromatography, Solid-supported catalysts. |
Advanced Analytical Characterization of 3 Sulfanylmethyl Benzonitrile and Its Derivatives
Spectroscopic Methods for Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of compounds like 3-(Sulfanylmethyl)benzonitrile (B6259286). By interacting with molecules in different ways, each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques like HSQC, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide foundational information, while 2D NMR techniques are essential for unambiguous signal assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the thiol (-SH) proton. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene protons, being adjacent to both the aromatic ring and the sulfur atom, would likely resonate in the range of δ 3.5-4.5 ppm as a singlet or a doublet if coupled to the thiol proton. The thiol proton signal can be broad and its chemical shift is variable.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the nitrile carbon (δ ~118 ppm), the quaternary carbon attached to the nitrile group, the four aromatic CH carbons, and the methylene carbon. rsc.orgscielo.br
2D NMR Techniques:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.edu It is invaluable for definitively assigning which proton signal corresponds to which carbon signal, for instance, linking the methylene proton signal to the methylene carbon signal. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu For this compound, HMBC is crucial for establishing the connectivity between the sulfanylmethyl group and the benzonitrile (B105546) core by showing correlations from the methylene protons to the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netyoutube.com This can help confirm the substitution pattern by showing correlations between the methylene protons and the ortho-protons on the aromatic ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| ¹H | Aromatic (4H) | 7.2 - 7.8 | COSY: between adjacent aromatic protons. HMBC: to aromatic carbons and nitrile carbon. NOESY: to adjacent aromatic protons and -CH₂- protons. |
| ¹H | Methylene (-CH₂-) | 3.7 - 4.2 | HSQC: to methylene carbon. HMBC: to aromatic carbons. NOESY: to ortho-aromatic protons. |
| ¹H | Thiol (-SH) | 1.5 - 2.5 (variable) | May show weak COSY correlation to -CH₂- protons. |
| ¹³C | Nitrile (-C≡N) | ~118 | HMBC: from ortho-aromatic protons. |
| ¹³C | Aromatic (C-CN) | ~112 | HMBC: from ortho- and meta-aromatic protons. |
| ¹³C | Aromatic (CH) | 129 - 135 | HSQC: to attached aromatic protons. HMBC: from other aromatic protons. |
| ¹³C | Aromatic (C-CH₂S) | ~140 | HMBC: from methylene protons and meta-aromatic protons. |
| ¹³C | Methylene (-CH₂-) | 30 - 40 | HSQC: to methylene protons. HMBC: from ortho-aromatic protons. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. For this compound, FTIR is used to confirm the presence of its key structural motifs. The nitrile group (-C≡N) exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum. spectroscopyonline.com
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (-CH₂-) | Stretch | 2960 - 2850 | Medium |
| Thiol S-H | Stretch | 2600 - 2550 | Weak |
| Nitrile C≡N | Stretch | 2240 - 2220 | Strong, Sharp |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. nih.govresearchgate.net For this compound, the molecular formula is C₈H₇NS. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby confirming the elemental composition of the compound.
Molecular Formula: C₈H₇NS
Calculated Exact Mass: 149.0300 g/mol
Information Obtained: HRMS analysis would yield a measured mass that is extremely close to the calculated value, confirming the molecular formula and ruling out other possibilities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of this energy promotes electrons from a ground state to an excited state. pharmatutor.orgyoutube.com In this compound, the benzonitrile moiety acts as the primary chromophore. The conjugated π-system of the benzene ring and the nitrile group gives rise to characteristic π → π* transitions. The non-bonding electrons on the sulfur and nitrogen atoms may also participate in n → π* transitions.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range |
|---|---|---|
| π → π* | Electrons in the aromatic π system are promoted to anti-bonding π* orbitals. | 200 - 300 nm |
Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. The C≡N and aromatic ring breathing modes of benzonitrile are known to produce distinct Raman signals. ias.ac.inresearchgate.net
For thiol-containing compounds like this compound, Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful technique. The strong affinity of the sulfur atom for noble metal surfaces (such as gold or silver nanoparticles) leads to a massive amplification of the Raman signal. nih.govnih.govrsc.org This enhancement allows for highly sensitive detection and provides a detailed vibrational fingerprint of the molecule adsorbed on the surface. proquest.comacs.org
Table 4: Key Raman Shifts for Benzonitrile Moiety
| Vibration Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| C≡N Stretch | ~2240 |
| Phenyl Ring Breathing | ~1000 |
| Aromatic C-H Bending | 1100 - 1000 |
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystal Packing
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
For this compound, a single-crystal XRD analysis would reveal:
Molecular Conformation: The exact spatial arrangement of the sulfanylmethyl group relative to the benzonitrile ring.
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.
Intermolecular Interactions: The analysis of the crystal packing would identify non-covalent interactions that stabilize the crystal structure. These could include hydrogen bonding involving the thiol group (S-H···N or S-H···S), π-π stacking interactions between the aromatic rings of adjacent molecules, and C-H···π interactions. Understanding these interactions is crucial for comprehending the material's physical properties. nih.govunits.it
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying the compound. The choice of technique depends on the volatility and thermal stability of the analyte.
HPLC and UHPLC are powerful techniques for the analysis of non-volatile or thermally sensitive compounds like this compound. These methods offer high resolution and sensitivity for both qualitative and quantitative analysis.
Research Findings: Reversed-phase HPLC is the most common mode for separating aromatic thiols and nitriles. A C18 or phenyl-based stationary phase is typically employed due to its affinity for aromatic compounds. The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com Gradient elution is often necessary to achieve optimal separation of compounds with differing polarities.
For thiols, which can be prone to oxidation, derivatization is a common strategy to enhance detection and improve chromatographic performance. nih.govunipd.it Fluorescent derivatizing agents, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), react specifically with the sulfhydryl group to create a highly fluorescent product, significantly lowering detection limits. diva-portal.orgmdpi.com
Detection is most commonly performed using a UV detector, as the benzene ring in this compound provides strong chromophores. A detection wavelength around 210-254 nm would be appropriate. sielc.com For analyses requiring higher sensitivity and specificity, fluorescence detection (after derivatization) or mass spectrometry can be used. diva-portal.orgmdpi.com UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. nih.gov
Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of Related Aromatic Thiols and Benzonitriles
| Parameter | Setting for Aromatic Nitriles sielc.com | Setting for Aromatic Thiols (with Derivatization) mdpi.com |
|---|---|---|
| Column | Primesep A, 4.6 x 150 mm, 5 µm | InertSustain AQ-C18, 250 x 3.0 mm, 5 µm |
| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid | A: 100 mM citric buffer (pH 3.0) B: Methanol (MeOH) |
| Gradient | Isocratic or Gradient depending on mixture | Gradient elution |
| Flow Rate | ~1.0 mL/min | 0.3 mL/min |
| Detection | UV at 210 nm | Fluorescence (Ex: 375 nm, Em: 510 nm) |
| Temperature | Ambient | 40 °C |
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis.
Research Findings: For aromatic sulfur compounds, GC analysis is typically performed using a fused silica (B1680970) capillary column coated with a non-polar or mid-polar stationary phase, such as a DB-5MS (5% phenyl-methylpolysiloxane). acs.org This type of phase separates compounds based on their boiling points and polarity. The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. acs.org A temperature program, starting at a lower temperature and ramping up, is used to elute compounds in order of increasing boiling point. researchgate.net
A challenge in analyzing thiols by GC is their potential for peak tailing due to interaction with active sites in the injector or column. nih.gov However, modern inert columns and liners can mitigate these effects. For detection, a Flame Ionization Detector (FID) provides general-purpose sensitivity for organic compounds. For enhanced selectivity and sensitivity towards sulfur-containing molecules, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) is highly recommended. researchgate.netingenieria-analitica.com These detectors respond specifically to sulfur, simplifying chromatograms and improving detection limits for trace-level analysis. researchgate.netingenieria-analitica.com
Table 2: Representative GC Parameters for Analysis of Aromatic Sulfur Compounds
| Parameter | Typical Setting acs.orgresearchgate.net |
|---|---|
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow or velocity (e.g., 40 cm/s) |
| Injector | Split/Splitless, 260 °C |
| Oven Program | Start at 60 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 10 min) |
| Detector | Mass Spectrometer (MS), Sulfur Chemiluminescence Detector (SCD), or Pulsed Flame Photometric Detector (PFPD) |
| Detector Temp | 300 °C (for FID/SCD) |
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for unequivocal compound identification.
Research Findings: GC-MS is a cornerstone technique for the identification of volatile compounds. Following GC separation, molecules enter a mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries (like NIST) for positive identification. nih.gov For aromatic sulfur compounds, GC-MS can be subject to interference from co-eluting non-sulfur compounds that may have overlapping mass fragments. acs.orgacs.org Therefore, using a sulfur-selective GC detector in parallel can be beneficial. ingenieria-analitica.com
LC-MS is the premier method for analyzing less volatile or thermally labile compounds. nih.govresearchgate.netnih.govcncb.ac.cn After separation by HPLC or UHPLC, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that keeps the molecule intact, providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information for confirmation. acs.org A method for analyzing wine thiols using derivatization with 4,4'-dithiodipyridine (DTDP) followed by HPLC-MS/MS has been developed, offering high accuracy and precision. unipd.itacs.org This approach would be highly applicable to this compound.
LC-NMR-MS represents a powerful combination for complete structural elucidation, though it is less common. It provides chromatographic separation, mass-to-charge ratio, and detailed nuclear magnetic resonance data in a single analysis, allowing for unambiguous identification of unknown compounds and isomers.
Table 3: Mass Spectrometry Data for Structurally Similar Compounds
| Compound | Technique | Key Mass Fragments (m/z) |
|---|---|---|
| Benzyl (B1604629) Mercaptan | GC-MS (EI) | 124 (M+), 91 (base peak, tropylium (B1234903) ion), 65, 45, 39 nih.gov |
| Benzonitrile | LC-MS (ESI) | 104.1 [M+H]+ (for molecular weight confirmation) |
| Thiol-DTDP Derivatives | HPLC-MS/MS | Fragmentation yields a characteristic 4-thiopyridone ion |
Surface Analysis Techniques for Modified Materials (if applicable)
When this compound is used to modify surfaces, for instance, in the formation of self-assembled monolayers (SAMs), specialized techniques are required to characterize the resulting film.
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material.
Research Findings: For a surface modified with this compound, XPS would be used to confirm the presence of the key elements: Carbon (C), Nitrogen (N), and Sulfur (S). High-resolution scans of the S 2p, C 1s, and N 1s regions would provide detailed chemical state information. The S 2p spectrum is particularly informative for thiol-based SAMs. A doublet peak around 162-164 eV is characteristic of sulfur bonded to a metal surface (a thiolate). researchgate.net Unbound thiol groups (-SH) appear at a slightly higher binding energy, while oxidized sulfur species (sulfonates, etc.) appear at much higher energies (>166 eV). nih.gov This allows for the assessment of the quality and integrity of the monolayer. nih.govnih.govfrontiersin.org
Table 4: Expected Binding Energies in XPS for a this compound Monolayer
| Element (Core Level) | Expected Binding Energy (eV) | Chemical State Information |
|---|---|---|
| S 2p | ~162 - 164 eV | Thiolate bond to a metal substrate researchgate.netresearchgate.net |
| >166 eV | Oxidized sulfur species nih.gov | |
| N 1s | ~399 - 401 eV | Nitrile group (-C≡N) |
| C 1s | ~284.5 - 285.0 eV | Aromatic and aliphatic C-C/C-H |
| ~286.0 - 286.5 eV | Carbon in the -CH2-S- group |
Electron microscopy techniques are used to visualize the surface morphology and structure of modified materials at high resolution.
Research Findings: SEM provides topographical information about a surface. While it cannot resolve individual molecules in a monolayer, it is invaluable for assessing the large-scale quality of the film. SEM can reveal defects, such as pinholes, cracks, or aggregates, over large areas of the substrate, providing crucial information about the homogeneity of the surface modification.
TEM offers much higher resolution and is used to study the structure of materials at the nanoscale. For SAM-modified nanoparticles, TEM can be used to visualize the particles and confirm that their size and shape have not changed after functionalization. While direct imaging of the monolayer on the nanoparticle surface is challenging, changes in contrast at the particle edge can sometimes indicate the presence of the organic layer.
For flat surfaces, while not a primary technique for monolayer analysis, advanced microscopy techniques derived from similar principles, like Scanning Tunneling Microscopy (STM), can provide molecular-level resolution of the packing and ordering of aromatic thiol SAMs on conductive substrates like gold. nsf.goviphy.ac.cnit.pt
Computational Chemistry and Theoretical Studies of 3 Sulfanylmethyl Benzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are used to calculate the electronic structure, which in turn predicts molecular geometry, reactivity, and spectroscopic characteristics.
Electronic Structure and Reactivity: DFT calculations can determine the optimized molecular geometry of 3-(Sulfanylmethyl)benzonitrile (B6259286), identifying the most stable arrangement of its atoms. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For benzonitrile (B105546) derivatives, these calculations help in understanding the influence of substituents on the aromatic system's electron distribution. For instance, studies on related benzonitrile compounds show how electron-donating or withdrawing groups alter the electronic properties. The sulfanylmethyl group (-CH₂SH) and the nitrile group (-CN) both influence the electron density of the benzene (B151609) ring, which can be quantified through DFT.
Spectroscopic Properties: DFT is also employed to predict vibrational (infrared) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which aids in the assignment of experimental spectral bands. Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, providing insights into the molecule's UV-Visible absorption profile. For example, theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide showed the strongest electronic transition occurring at an absorption maximum of 275.99 nm. bsu.by Similar calculations for this compound would identify its characteristic absorption wavelengths.
Below is a representative table of properties that can be calculated for this compound using DFT methods, based on typical outputs from such studies.
| Calculated Property | Description | Representative Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -9 to -6 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to 1 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5 to 8 eV |
| Dipole Moment | Measure of the net molecular polarity. Benzonitrile itself is a polar solvent with a significant dipole moment. | 3 to 5 Debye |
| Heat of Formation | The enthalpy change when the compound is formed from its constituent elements in their standard states. | Varies based on method |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and non-covalent intermolecular interactions.
Conformational Analysis: The sulfanylmethyl group in this compound introduces conformational flexibility due to rotation around the C-C and C-S single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological targets.
Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound would interact through various non-covalent forces. MD simulations on liquid benzonitrile have revealed the importance of hydrogen bonding (between the nitrile nitrogen and hydrogen atoms on adjacent molecules) and phenyl ring stacking in determining the liquid's structure and properties. chemrxiv.orgresearchgate.net Specifically, interactions involving the ortho-hydrogens of the benzene ring and the nitrogen of the nitrile group are significant. chemrxiv.orgnih.gov For this compound, simulations could similarly model the intermolecular hydrogen bonds involving the thiol (-SH) group and the nitrile (-CN) group, as well as π-π stacking interactions between the benzene rings. These interactions govern the compound's bulk properties, such as boiling point, density, and viscosity. nih.gov
The following table summarizes key parameters obtainable from MD simulations.
| Simulation Parameter | Description | Insights Gained |
| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on local molecular ordering and the distances of specific intermolecular interactions (e.g., H-bonds, π-stacking). |
| Diffusion Coefficient | A measure of the rate of translational motion of molecules in a liquid. | Characterizes molecular mobility and is related to the viscosity of the substance. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecular structures. | Assesses the stability of a molecule's conformation or a ligand-protein complex over the simulation time. |
| Interaction Energy | The energy associated with non-covalent interactions between molecules. | Quantifies the strength of intermolecular forces like hydrogen bonds and van der Waals interactions. |
Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions
Molecular docking and pharmacophore modeling are essential computational tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator. The process involves placing the 3D structure of the compound into the binding site of a protein and scoring the different poses based on binding affinity or energy. researchgate.net For example, docking studies on benzonitrile derivatives have been used to evaluate their potential as anticancer agents by predicting their interaction with targets like human gastric cancer protein. researchgate.net Such studies would identify key interactions, like hydrogen bonds or hydrophobic contacts, between this compound and amino acid residues in the target's active site.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for molecular recognition at a receptor. dovepress.com Pharmacophore modeling can be ligand-based or structure-based. ijper.orgmdpi.com In the absence of a known target structure, a model can be built from a set of known active molecules. This model can then be used as a 3D query to screen large compound libraries for new molecules with the desired biological activity. ijper.org For this compound, its key features—an aromatic ring, a hydrogen bond donor (-SH), and a hydrogen bond acceptor (-CN)—could be part of a pharmacophore model for a specific class of biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. A QSAR model is a mathematical equation that correlates calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with experimentally measured activity (e.g., IC₅₀ values).
For this compound, a QSAR study would involve synthesizing and testing a series of related analogs with modifications to the substituent groups. Molecular descriptors for each analog would be calculated, and statistical methods like partial least squares (PLS) would be used to build a predictive model. researchgate.net This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. researchgate.net A successful QSAR model can significantly reduce the time and cost associated with identifying promising lead compounds.
Mechanistic Investigations of Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.
For this compound, theoretical methods can be applied to investigate various potential reactions. For example, the mechanism of nitrile hydrolysis to form an amide or carboxylic acid could be studied. researchgate.net Computational analysis would identify the transition state structures and calculate the activation energies for each step, providing insight into the reaction kinetics and the role of catalysts. Other possible reactions for investigation include the oxidation of the sulfanyl (B85325) group or electrophilic/nucleophilic substitution on the aromatic ring. For instance, studies on the copper-catalyzed amidation of benzonitrile have utilized computational approaches to understand the reaction mechanism. rsc.org These investigations help in optimizing reaction conditions and predicting potential side products.
Role of 3 Sulfanylmethyl Benzonitrile As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
Benzonitrile (B105546) derivatives are recognized as indispensable building blocks in modern organic synthesis. nbinno.comnbinno.com The presence of the nitrile group provides a gateway to numerous other functional groups, such as carboxylic acids, amides, and amines, through well-established chemical reactions like hydrolysis or reduction. nbinno.comnbinno.com This versatility allows chemists to precisely tailor molecular structures for specific applications in pharmaceuticals, agrochemicals, and fine chemicals. nbinno.comnbinno.com
The 3-(Sulfanylmethyl)benzonitrile (B6259286) molecule, in particular, offers two distinct points for chemical modification. The sulfanylmethyl group (also known as a mercaptomethyl group) is a potent nucleophile, readily participating in substitution and addition reactions. Simultaneously, the nitrile group can undergo its own set of transformations. This orthogonal reactivity enables the stepwise or selective construction of complex molecules, making it a strategic precursor for creating sophisticated molecular frameworks. nbinno.comnbinno.com
Building Block for Diverse Heterocyclic Systems
The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. Heterocyclic compounds are crucial components in many biologically active molecules and functional materials.
Benzimidazoles: The scaffold of this compound is directly implicated in the synthesis of benzimidazole (B57391) derivatives. A key example is the synthesis of 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile. This reaction involves the treatment of 3-(bromomethyl)benzonitrile, a closely related derivative, with 2-mercaptobenzimidazole (B194830) in ethanol. nih.govnih.gov The resulting compound links the benzonitrile and benzimidazole rings through a flexible thioether bridge, demonstrating the utility of this scaffold in creating complex heterocyclic structures. nih.gov Benzimidazoles are a well-known class of compounds with a wide range of pharmacological activities. nih.gov
| Reactant 1 | Reactant 2 | Product | Heterocyclic System |
| 3-(bromomethyl)benzonitrile | 2-mercaptobenzimidazole | 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile | Benzimidazole |
Triazoles: The benzonitrile moiety is a recurring feature in various biologically active triazole compounds. nih.gov Triazoles are five-membered heterocyclic rings containing three nitrogen atoms that are frequently used in medicinal chemistry to improve the pharmacokinetic properties of drug molecules. nih.govfrontiersin.org For instance, complex derivatives incorporating both 1,2,3-triazole and benzonitrile functionalities have been synthesized and investigated as potential inhibitors of the PD-1/PD-L1 pathway for cancer therapy. nih.gov The synthesis of these molecules, while complex, underscores the importance of the benzonitrile substructure as a key component in the design of advanced triazole-based compounds. nih.govresearchgate.net
Isoindolinones: The synthesis of isoindolinones, a class of compounds with applications in medicinal chemistry and materials science, can be achieved starting from benzonitrile precursors. nih.gov Cascade reactions of ortho-carbonyl-substituted benzonitriles provide an efficient, metal-free pathway to produce isoindolin-1-ones under mild conditions. nih.gov This synthetic strategy highlights a plausible route where a modified this compound could be cyclized to form a sulfur-functionalized isoindolinone derivative.
Other Heterocycles (Quinoxalines, Isoquinolines): The versatile reactivity of the nitrile and sulfanyl (B85325) groups suggests the potential of this compound as a precursor for other heterocyclic systems. Quinoxalines, for example, are typically formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Through chemical modification, the benzonitrile derivative could be elaborated to fit this synthetic scheme. The development of novel synthetic routes continues to expand the utility of such building blocks in accessing diverse heterocyclic cores. nih.govresearchgate.net
Intermediates in Drug Discovery and Development
The benzonitrile structural motif is present in numerous biologically active molecules and approved pharmaceuticals. nbinno.comnbinno.com Its ability to act as a hydrogen bond acceptor and participate in aromatic interactions makes it a valuable feature for binding to biological targets. nih.gov Consequently, intermediates like this compound are important in medicinal chemistry for the synthesis and structural modification of potential new drugs.
Research in this area has led to the discovery of potent therapeutic candidates containing the benzonitrile group:
PD-1/PD-L1 Inhibitors: As mentioned, novel biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as potential checkpoint inhibitors for immunotherapy in cancer. nih.gov The synthesis of these complex molecules relies on building blocks that can be elaborated into the final active structure.
mGluR5 Modulators: A potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), identified as 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, was developed as a clinical candidate for psychiatric conditions like anxiety and depression. nih.gov This compound features a central benzonitrile unit, highlighting the role of this moiety in the development of novel central nervous system agents. nih.gov
The synthetic utility of this compound lies in its capacity to serve as a scaffold. The sulfanylmethyl group can be used as a handle to attach the molecule to other fragments or to be modified itself, while the nitrile group can be retained for its favorable electronic properties or converted to other functionalities to fine-tune the compound's activity and pharmacokinetic profile.
| Compound Class | Target/Application | Role of Benzonitrile Moiety |
| Biphenyl-1,2,3-Triazol-Benzonitriles | PD-1/PD-L1 Inhibition (Cancer) | Core structural component of the inhibitor. nih.gov |
| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | mGluR5 Modulation (Psychiatric Disorders) | Key pharmacophore in the non-acetylenic clinical candidate. nih.gov |
Applications in Materials Science and Polymer Chemistry
The unique electronic properties imparted by the nitrile group make benzonitrile derivatives valuable in the field of materials science. nbinno.com The strong dipole moment and electron-withdrawing nature of the nitrile group, combined with the rigidity of the benzene (B151609) ring, can influence the properties of advanced materials. nbinno.comnbinno.com
Polymers and Liquid Crystals: Benzonitrile derivatives are used to enhance the thermal stability and mechanical strength of polymers. nbinno.com Their rigid, polar structure is also suitable for applications in the design of liquid crystals. nbinno.comnbinno.com
Luminescent Materials: Synthetic routes starting from benzonitrile precursors have been used to create functional materials with interesting properties. For example, certain (Z)-3-(sulfonyl-methylene)isoindolin-1-ones, which can be synthesized from benzonitriles, are reported to be useful luminogens, materials that exhibit luminescence. nih.gov Furthermore, isoindolinone-based structures are a known class of pigments. google.com
The presence of a sulfur atom in this compound provides an additional avenue for applications in materials science. Sulfur-containing polymers often exhibit unique optical, electronic, and thermal properties. The sulfanylmethyl group can potentially be used as a site for polymerization or for grafting the molecule onto surfaces to modify their properties, making it a promising intermediate for the development of novel functional materials.
Emerging Research Directions and Future Perspectives
Development of Greener Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic routes for compounds like 3-(Sulfanylmethyl)benzonitrile (B6259286). Traditional synthetic methods often rely on hazardous reagents and generate significant waste. In contrast, green chemistry principles aim to minimize environmental impact through waste prevention, improved atom economy, and the use of safer solvents and reaction conditions chemistryjournals.net.
For the synthesis of benzonitriles in general, novel green routes are being explored. One such approach involves the use of ionic liquids as recyclable catalysts and reaction media. For instance, a method for synthesizing benzonitrile (B105546) from benzaldehyde (B42025) and hydroxylamine hydrochloride has been developed using a hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt ionic liquid. This method eliminates the need for metal salt catalysts and simplifies the separation process, with the ionic liquid being easily recovered and reused researchgate.netrsc.org. Such methodologies could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to conventional methods.
Future research in this area will likely focus on the following:
Catalyst Development: The design of novel, highly efficient, and recyclable catalysts for the introduction of the sulfanylmethyl group onto the benzonitrile core.
Alternative Solvents: The exploration of benign solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce the reliance on petrochemical sources.
| Green Synthesis Strategy | Potential Application to this compound Synthesis | Key Advantages |
| Ionic Liquid Catalysis | Use of recyclable ionic liquids as both catalyst and solvent for the formation of the benzonitrile or the introduction of the sulfanylmethyl group. | Reduced waste, catalyst recyclability, simplified product separation. researchgate.netrsc.org |
| Biocatalysis | Employment of enzymes for specific transformations, potentially in the synthesis of precursors or the direct functionalization of the benzonitrile ring. | High selectivity, mild reaction conditions, reduced byproducts. chemistryjournals.net |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates and reduce energy consumption in the synthetic steps. | Faster reactions, improved yields, lower energy usage. chemistryjournals.net |
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms offers significant advantages for the production of fine chemicals like this compound. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, provides enhanced control over reaction parameters, improved safety, and easier scalability nih.govrsc.org.
Automated synthesis systems can perform entire chemical synthesis processes with increased speed and efficiency, while minimizing human error merckmillipore.com. These platforms often consist of automated synthesizers and pre-filled reagent cartridges, allowing for the generation, isolation, and purification of products with minimal manual intervention merckmillipore.com. The application of such systems can accelerate the discovery and optimization of synthetic routes for novel this compound derivatives.
A flow reaction system has been developed for the synthesis of benzoylacetonitriles from unactivated amides and acetonitrile (B52724), demonstrating the feasibility of applying flow chemistry to the synthesis of complex benzonitrile derivatives bohrium.com. While not specific to this compound, this approach highlights the potential for developing continuous manufacturing processes for this compound.
Future advancements are expected in:
Miniaturization and Microfluidics: The use of microreactors for high-throughput screening of reaction conditions and the synthesis of small quantities of novel analogues.
In-line Analysis and Optimization: The integration of real-time analytical techniques to monitor reaction progress and enable automated optimization of process parameters.
End-to-End Automated Synthesis: The development of fully automated platforms that can perform multi-step syntheses of this compound derivatives from simple starting materials to purified final products.
Computational Design and Prediction of Novel Analogues with Targeted Properties
Computational chemistry and molecular modeling are becoming indispensable tools in the design and discovery of new molecules with specific properties. For this compound, computational methods can be employed to predict the physicochemical and biological properties of novel analogues, thereby guiding synthetic efforts towards the most promising candidates.
Density functional theory (DFT) and other computational methods have been used to investigate the properties of benzonitrile and its derivatives acs.orgunibo.itnih.govchemrxiv.org. These studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. For example, computational investigations of carbazole-benzonitrile derivatives have been used to assess their potential applications in Organic Light Emitting Diodes (OLEDs) by examining their molecular orbital energies and excited state properties unibo.it.
The application of quantitative structure-property relationship (QSPR) techniques can be used to develop models that predict the properties of sulfur-containing compounds based on their molecular structure researchgate.net. Such models could be applied to a virtual library of this compound analogues to identify candidates with desirable characteristics for specific applications.
Future research directions in this area include:
Machine Learning and AI: The use of machine learning algorithms to analyze large datasets of chemical structures and properties to predict the activities of new this compound derivatives with greater accuracy.
De Novo Design: The development of algorithms that can design novel this compound analogues with optimized properties for a given target.
Mechanism Elucidation: The use of computational methods to investigate the mechanisms of reactions involving this compound, leading to the development of more efficient synthetic routes.
| Computational Method | Application to this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties of analogues. unibo.it | HOMO/LUMO energies, dipole moment, vibrational frequencies. |
| Molecular Dynamics (MD) | Simulation of the behavior of this compound and its derivatives in different environments. acs.orgchemrxiv.org | Solvation properties, conformational preferences. |
| QSPR/QSAR | Development of predictive models for physical, chemical, or biological properties. researchgate.net | Boiling point, solubility, potential biological activity. |
Exploration of Novel Chemical Transformations Involving Sulfanylmethylbenzonitrile
The unique combination of a nitrile group and a sulfanylmethyl group on an aromatic ring makes this compound a versatile building block for the synthesis of a wide range of more complex molecules. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones wikipedia.orgchemistrysteps.comebsco.comlibretexts.org. The sulfanylmethyl group also offers a handle for further functionalization, such as oxidation to sulfoxides or sulfones, or participation in coupling reactions.
The exploration of novel chemical transformations involving this compound could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds. For example, cascade reactions of ortho-carbonyl-substituted benzonitriles have been used to synthesize complex heterocyclic compounds, demonstrating the potential of the nitrile group to participate in intricate reaction sequences nih.gov.
Future research is likely to focus on:
Catalytic C-S Bond Forming Reactions: The development of new catalytic methods for the synthesis and functionalization of the sulfanylmethyl group.
Multicomponent Reactions: The design of one-pot reactions that utilize this compound as a key component to rapidly build molecular complexity.
Photoredox and Electrochemical Methods: The use of light or electricity to drive novel transformations of the nitrile and sulfanylmethyl groups under mild conditions.
Multidisciplinary Research at the Interface of Organic Synthesis and Materials Science
The functional groups present in this compound suggest its potential for application in materials science. Organosulfur compounds are known to play a crucial role in various materials, from polymers to electronic devices fiveable.menih.govbritannica.com. The nitrile group can also influence the electronic and physical properties of materials nbinno.com.
The intersection of organic synthesis and materials science offers a fertile ground for the exploration of this compound in the development of advanced materials. For example, benzonitrile derivatives are used in the synthesis of polymers and as building blocks for electronic materials nbinno.com. The presence of the sulfur atom in this compound could impart unique properties, such as improved thermal stability or specific interactions with metal surfaces.
Potential future research areas include:
Polymer Chemistry: The use of this compound as a monomer or functional additive in the synthesis of novel polymers with tailored properties, such as high refractive index polymers or self-healing materials.
Organic Electronics: The investigation of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Surface Modification: The use of the sulfanylmethyl group to anchor molecules to metal surfaces, enabling the development of new sensors, catalysts, or corrosion inhibitors.
Q & A
Basic: What synthetic routes are available for 3-(Sulfanylmethyl)benzonitrile, and what are the critical reaction conditions?
This compound can be synthesized via nucleophilic substitution. For example, reacting 3-(bromomethyl)benzonitrile with a thiol-containing compound (e.g., 2-mercaptobenzimidazole) in dry ethanol under reflux for 24 hours yields the product. Key conditions include:
- Solvent : Anhydrous ethanol to avoid side reactions.
- Reaction time : Extended reflux (~24 hours) for complete conversion.
- Purification : Ethyl acetate dilution followed by sodium hydrogen carbonate washing to isolate the product .
Alternative routes involve Wittig reactions for precursor synthesis, as seen in related compounds like 2-(4-methylstyryl)benzonitrile, where bromination of o-cyanotoluene generates intermediates .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Characterization typically employs:
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, S–H stretch at ~2550 cm⁻¹).
- NMR : ¹H NMR reveals methylene (SCH₂) protons (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.2–8.0 ppm). ¹³C NMR confirms nitrile carbon (δ ~115 ppm).
- UV-Vis : Assesses electronic transitions (e.g., π→π* in benzonitrile moiety, λmax ~270–300 nm).
- Raman spectroscopy : Complements FT-IR for vibrational modes, particularly C≡N and C–S bonds .
Basic: What safety protocols are critical when handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the sulfhydryl group.
- Waste disposal : Segregate waste and use certified agencies for incineration to avoid environmental release of toxic cyanide or sulfur byproducts.
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation (H333 hazard) and skin contact (H313 hazard) .
Advanced: How do computational methods (DFT, NBO) elucidate the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For related benzonitriles, HOMO is localized on the aromatic ring, while LUMO resides on the nitrile group.
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation effects (e.g., charge transfer from sulfur lone pairs to antibonding σ* orbitals of adjacent C–H bonds).
- Fukui indices : Identify nucleophilic/electrophilic sites for reaction mechanism predictions .
Advanced: How are binding parameters (e.g., with DPPH radicals) determined for this compound derivatives?
- Spectrophotometric titration : Monitor UV-Vis absorbance changes (λmax ~517 nm for DPPH) upon interaction.
- Binding constant (Kb) : Calculated using the Benesi-Hildebrand equation. For example, 3FMAB (a derivative) showed Kb = 1.2 × 10³ M⁻¹ via electrostatic interactions.
- Thermodynamic parameters : ΔG is derived from van’t Hoff plots to distinguish chemical (ΔG < 0) vs. physical binding .
Advanced: How is X-ray crystallography applied to confirm the structure of this compound derivatives?
- Crystal growth : Slow evaporation of methanol solutions yields diffraction-quality crystals.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K resolves bond lengths (e.g., C–S = 1.81 Å) and dihedral angles (e.g., 51.77° between benzimidazole and benzonitrile planes).
- Hydrogen bonding : Intermolecular N–H⋯N interactions (2.89 Å) stabilize the crystal lattice, as seen in 3-[(1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile .
Advanced: What potential applications exist for this compound derivatives in materials science?
- OLEDs : Derivatives like 4-(3-carbazolyl)benzonitrile are used in thermally activated delayed fluorescence (TADF) materials. The nitrile group enhances electron transport, while sulfur modulates triplet-state energy levels.
- Coordination polymers : Sulfur and nitrile groups act as ligands for metal ions (e.g., Cu²⁺), enabling supramolecular architectures with tunable optoelectronic properties .
Advanced: How can researchers validate purity and identity when commercial analytical data are unavailable?
- Multi-technique validation : Combine HPLC (≥95% purity), HRMS (exact mass confirmation), and elemental analysis (C, H, N, S).
- Cross-reference spectral libraries : Compare experimental FT-IR/NMR data with simulated spectra from computational tools (e.g., Gaussian).
- Independent synthesis : Reproduce the compound using literature protocols to confirm consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
